沙利度胺,炔丙基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

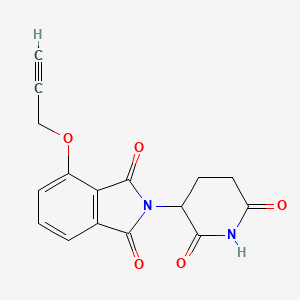

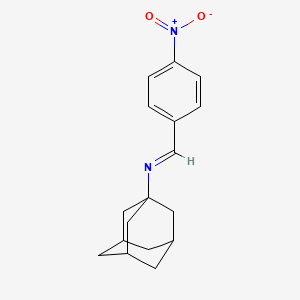

Thalidomide-propargyl is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. Thalidomide-propargyl is specifically modified with a propargyl group, enhancing its utility in various chemical and biological applications, particularly in the development of proteolysis targeting chimeras (PROTACs) and other protein-degrading agents .

科学研究应用

酞胺-炔丙基在科学研究中具有广泛的应用:

作用机制

酞胺-炔丙基主要通过与脑蛋白结合发挥其作用,脑蛋白是 Cullin 4 RING E3 泛素连接酶复合体 (CRL4) 的底物识别受体。这种结合诱导非天然底物招募到 CRL4 脑蛋白,导致它们被泛素化,随后被蛋白酶体降解。 这种机制对其在蛋白质降解和治疗应用中的作用至关重要 .

类似化合物:

酞胺: 以其免疫调节和抗血管生成特性而闻名的母体化合物。

来那度胺: 具有增强免疫调节作用和减少致畸作用的衍生物。

泊马度胺: 另一种具有强效抗癌作用的衍生物,用于治疗多发性骨髓瘤.

独特性: 酞胺-炔丙基由于炔丙基的存在而独一无二,炔丙基增强了其在合成 PROTAC 和其他蛋白质降解剂中的反应性和实用性。 这种修饰允许更有效地靶向和降解特定蛋白质,使其成为研究和治疗应用中的宝贵工具 .

安全和危害

未来方向

生化分析

Biochemical Properties

Thalidomide Propargyl, similar to Thalidomide, is likely to interact with various enzymes, proteins, and other biomolecules. Thalidomide is known to bind to cereblon (CRBN), a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex . This interaction influences the recognition of various ‘neosubstrates’ depending on the shape of the ligand . It is plausible that Thalidomide Propargyl may have similar interactions.

Cellular Effects

Thalidomide has been shown to have immunomodulatory effects, significantly inhibiting the immunologic response and graft immunogenicity . It is possible that Thalidomide Propargyl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thalidomide is known to bind to CRBN, leading to changes in gene expression and enzyme activity . Thalidomide Propargyl may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of Thalidomide Propargyl in laboratory settings are yet to be studied. The stability, degradation, and long-term effects on cellular function of Thalidomide have been investigated . Similar studies could provide insights into the temporal effects of Thalidomide Propargyl.

Dosage Effects in Animal Models

Studies on Thalidomide have shown that it can have significant effects at certain dosages . Similar studies on Thalidomide Propargyl could help understand its dosage effects.

Metabolic Pathways

Thalidomide is known to interact with various enzymes and cofactors , and it is plausible that Thalidomide Propargyl may have similar interactions.

Transport and Distribution

The transport and distribution of Thalidomide Propargyl within cells and tissues are yet to be studied. Thalidomide is known to interact with various transporters and binding proteins . Similar studies could provide insights into the transport and distribution of Thalidomide Propargyl.

Subcellular Localization

Thalidomide is known to interact with various compartments or organelles . Similar studies could provide insights into the subcellular localization of Thalidomide Propargyl.

准备方法

合成路线和反应条件: 酞胺-炔丙基的合成通常涉及用炔丙基修饰酞胺。一种常见的方法包括在碳酸钾等碱的存在下,用炔丙基溴化物烷基化酞胺。 该反应通常在像二甲基甲酰胺这样的非质子溶剂中于高温下进行,以确保完全转化 .

工业生产方法: 酞胺-炔丙基的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 使用连续流反应器和自动化系统有助于保持生产的一致性和效率 .

化学反应分析

反应类型: 酞胺-炔丙基会经历各种化学反应,包括:

氧化: 炔丙基可以被氧化形成相应的醛或羧酸。

还原: 该化合物可以被还原形成饱和衍生物。

常用试剂和条件:

氧化: 如在酸性条件下的高锰酸钾或三氧化铬等试剂。

还原: 如在氢气存在下使用钯碳等催化剂。

取代: 如在碱性条件下的胺或硫醇等亲核试剂.

主要产物: 从这些反应中形成的主要产物包括醛、羧酸、饱和衍生物和各种取代化合物,具体取决于所使用的具体反应条件和试剂 .

相似化合物的比较

Thalidomide: The parent compound known for its immunomodulatory and anti-angiogenic properties.

Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.

Pomalidomide: Another derivative with potent anti-cancer properties and used in the treatment of multiple myeloma.

Uniqueness: Thalidomide-propargyl is unique due to the presence of the propargyl group, which enhances its reactivity and utility in the synthesis of PROTACs and other protein-degrading agents. This modification allows for more efficient targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .

属性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGQTNDSZFYNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)

![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)

![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)

![Tert-butyl 5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2882397.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)